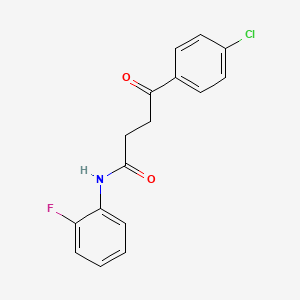![molecular formula C19H23NO2 B3930625 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol](/img/structure/B3930625.png)
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Übersicht
Beschreibung
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MEPA and has been found to have several interesting properties that make it useful in various fields of research.
Wissenschaftliche Forschungsanwendungen
MEPA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MEPA has been shown to have anti-cancer properties, and several studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. MEPA has also been found to have anti-inflammatory properties, and it has been investigated as a potential treatment for inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of MEPA is not fully understood, but it is believed to involve the inhibition of several enzymes that are involved in cell growth and proliferation. MEPA has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. These enzymes are involved in the regulation of cell growth and proliferation, and their inhibition by MEPA may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MEPA has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MEPA has been shown to have antioxidant properties. It has also been found to have an inhibitory effect on the production of nitric oxide, which is involved in several physiological processes, including inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MEPA in lab experiments is its high purity. The synthesis method described above typically yields a product with a purity above 95%, which makes it ideal for use in biological assays. However, one limitation of using MEPA is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on MEPA. One area of research is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease. MEPA has been found to have neuroprotective properties, and several studies have demonstrated its ability to improve cognitive function in animal models of Alzheimer's disease. Another area of research is to investigate the mechanism of action of MEPA in more detail, in order to better understand how it exerts its anti-cancer and anti-inflammatory effects. Finally, there is a need for more studies to investigate the safety and toxicity of MEPA, in order to determine its potential as a therapeutic agent for human diseases.
Conclusion:
In conclusion, MEPA is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting target for further investigation. The synthesis method described above yields a product with high purity, but its low solubility in water can be a limitation in some experiments. Further research is needed to investigate its potential as a treatment for other diseases and to better understand its mechanism of action.
Eigenschaften
IUPAC Name |
3-[[2-methoxyethyl-[(E)-3-phenylprop-2-enyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-14-13-20(16-18-9-5-11-19(21)15-18)12-6-10-17-7-3-2-4-8-17/h2-11,15,21H,12-14,16H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQDNPAPXUEQBA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=CC1=CC=CC=C1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(C/C=C/C1=CC=CC=C1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



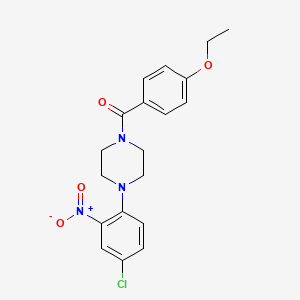
![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)
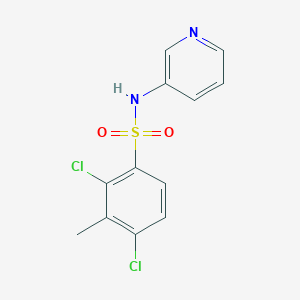

![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
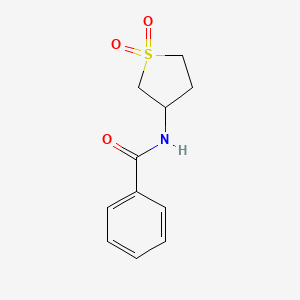
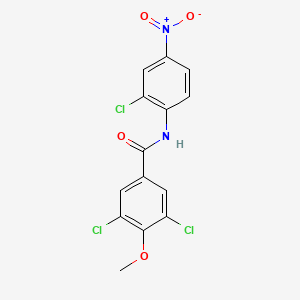
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)
![1-(2-chloro-4-nitrophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3930595.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930617.png)

